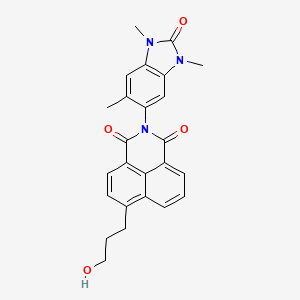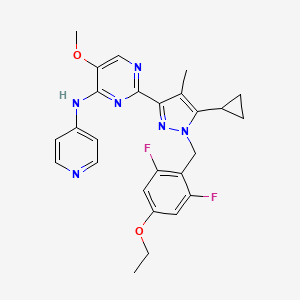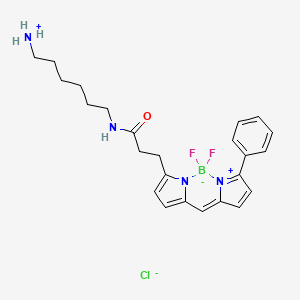
BDP R6G amine
Overview
Description
BDP R6G amine is a borondipyrromethene-based fluorophore featuring an amine group. This compound is known for its high extinction coefficient and excellent quantum yield, making it highly photostable. It is particularly useful in fluorescence polarization assays due to its long excited state lifetime .
Preparation Methods
BDP R6G amine can be synthesized through various methods, including copper-catalyzed click chemistry. The compound features a terminal alkyne suitable for this type of reaction. The preparation involves reacting borondipyrromethene with an amine group and a terminal alkyne under specific conditions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
BDP R6G amine undergoes several types of chemical reactions:
Substitution Reactions: The amine group allows for reactions with carboxylic acids, activated NHS esters, and other carbonyl groups.
Click Chemistry: The terminal alkyne group is suitable for copper-catalyzed click chemistry, enabling the formation of stable triazole linkages.
Conjugation Reactions: The compound can be conjugated with various electrophiles, making it versatile for labeling applications.
Common reagents used in these reactions include copper catalysts, carboxylic acids, and NHS esters. The major products formed are typically conjugated fluorophores used in various labeling and detection applications.
Scientific Research Applications
BDP R6G amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of BDP R6G amine involves its ability to absorb light at a specific wavelength (530 nm) and emit light at a different wavelength (548 nm). This property is due to the borondipyrromethene core, which allows for efficient energy transfer and fluorescence . The amine group facilitates conjugation with other molecules, enabling targeted labeling and detection.
Comparison with Similar Compounds
BDP R6G amine is often compared with other borondipyrromethene dyes and rhodamine 6G derivatives. Similar compounds include:
BDP R6G alkyne: A terminal alkyne derivative used for click chemistry.
BDP R6G azide: Suitable for copper-free click chemistry.
BDP R6G carboxylic acid: A free carboxylic acid derivative used for conjugation with amines.
BDP R6G NHS ester: Used for labeling proteins and nucleic acids.
This compound stands out due to its high quantum yield and photostability, making it particularly useful for long-term imaging and detection applications.
Properties
IUPAC Name |
6-[3-(2,2-difluoro-12-phenyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoylamino]hexylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29BF2N4O.ClH/c26-25(27)30-20(13-15-24(32)29-17-7-2-1-6-16-28)10-11-21(30)18-22-12-14-23(31(22)25)19-8-4-3-5-9-19;/h3-5,8-12,14,18H,1-2,6-7,13,15-17,28H2,(H,29,32);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJFICGJSOWBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2CCC(=O)NCCCCCC[NH3+])C=C3[N+]1=C(C=C3)C4=CC=CC=C4)(F)F.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30BClF2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




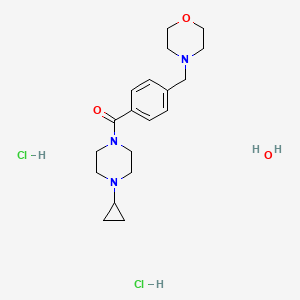
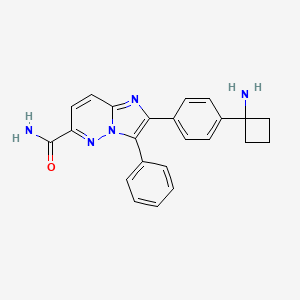
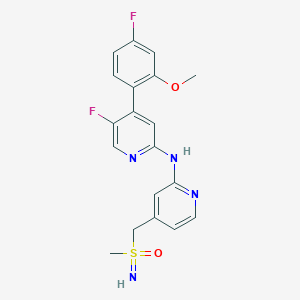
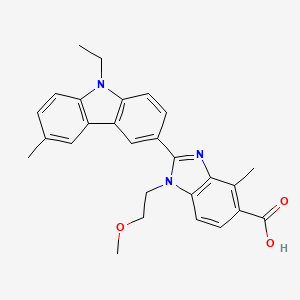
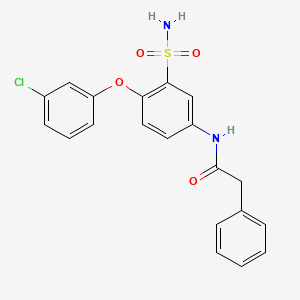
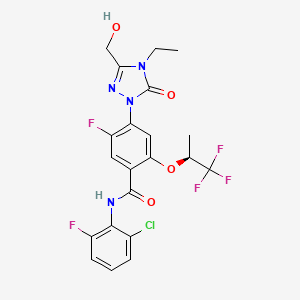
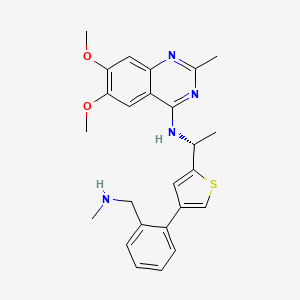
![6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine](/img/structure/B605932.png)
